molecular formula C10H15IN+ B13795236 Benzyl-(iodomethyl)-dimethylazanium

Benzyl-(iodomethyl)-dimethylazanium

Cat. No.: B13795236
M. Wt: 276.14 g/mol
InChI Key: PVZPTFBPXWGYMQ-UHFFFAOYSA-N
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Description

Iodobenzyltrimethylammonium is a quaternary ammonium compound characterized by the presence of an iodine atom attached to a benzyl group, which is further bonded to a trimethylammonium moiety. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodobenzyltrimethylammonium can be synthesized through a series of chemical reactions. One common method involves the reaction of benzyl chloride with trimethylamine, followed by the introduction of iodine. The reaction typically proceeds under mild conditions, with the use of solvents such as acetone or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of iodobenzyltrimethylammonium involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Iodobenzyltrimethylammonium undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the iodine atom can be oxidized or reduced.

    Nucleophilic Reactions: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out in the presence of a catalyst.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

    Nucleophilic Reactions: Nucleophiles such as hydroxide ions or amines are used, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various halogenated derivatives, oxidized or reduced forms of the compound, and different benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Iodobenzyltrimethylammonium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other complex molecules.

    Biology: The compound is used in biochemical studies to investigate the effects of quaternary ammonium compounds on biological systems.

    Industry: Iodobenzyltrimethylammonium is used in the production of various industrial chemicals and materials, including surfactants and catalysts.

Mechanism of Action

The mechanism of action of iodobenzyltrimethylammonium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved include modulation of ion channels, inhibition of enzyme activity, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyltrimethylammonium Chloride: Similar in structure but with a chlorine atom instead of iodine.

    Benzyltriethylammonium Chloride: Contains ethyl groups instead of methyl groups.

    Tetramethylammonium Iodide: Lacks the benzyl group, consisting only of a quaternary ammonium ion with iodine.

Uniqueness

Iodobenzyltrimethylammonium is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and specific biological interactions. This makes it particularly useful in applications where these properties are advantageous.

Properties

Molecular Formula

C10H15IN+

Molecular Weight

276.14 g/mol

IUPAC Name

benzyl-(iodomethyl)-dimethylazanium

InChI

InChI=1S/C10H15IN/c1-12(2,9-11)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3/q+1

InChI Key

PVZPTFBPXWGYMQ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)CI

Origin of Product

United States

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